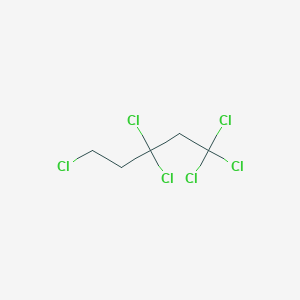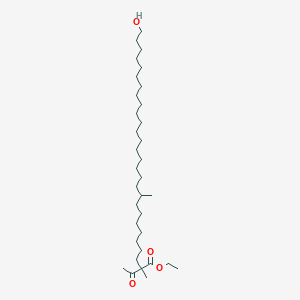![molecular formula C15H23ClOS B14601706 4-Chloro-2-[(octylsulfanyl)methyl]phenol CAS No. 61151-20-0](/img/structure/B14601706.png)
4-Chloro-2-[(octylsulfanyl)methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-[(octylsulfanyl)methyl]phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a chlorine atom, an octylsulfanyl group, and a methyl group attached to the phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[(octylsulfanyl)methyl]phenol typically involves the nucleophilic aromatic substitution of a suitable precursor. One common method is the reaction of 4-chloro-2-methylphenol with an octylthiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2-[(octylsulfanyl)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the chlorine atom or the octylsulfanyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dechlorinated or desulfurized products.
Substitution: Various substituted phenols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-[(octylsulfanyl)methyl]phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-[(octylsulfanyl)methyl]phenol involves its interaction with cellular components. The phenol group can disrupt cell membranes, leading to cytoplasmic leakage and cell death. Additionally, the compound may interfere with enzymatic pathways by binding to active sites or altering enzyme conformation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-3-methylphenol: Known for its disinfectant properties.
4-Chloro-2-methylphenol: Used in various industrial applications.
Chloroxylenol (4-chloro-3,5-dimethylphenol): Widely used as an antiseptic and disinfectant.
Uniqueness
4-Chloro-2-[(octylsulfanyl)methyl]phenol is unique due to the presence of the octylsulfanyl group, which imparts distinct chemical properties and potential applications. This structural feature differentiates it from other similar compounds and may enhance its efficacy in specific applications.
Eigenschaften
CAS-Nummer |
61151-20-0 |
|---|---|
Molekularformel |
C15H23ClOS |
Molekulargewicht |
286.9 g/mol |
IUPAC-Name |
4-chloro-2-(octylsulfanylmethyl)phenol |
InChI |
InChI=1S/C15H23ClOS/c1-2-3-4-5-6-7-10-18-12-13-11-14(16)8-9-15(13)17/h8-9,11,17H,2-7,10,12H2,1H3 |
InChI-Schlüssel |
FKJAMZCMPXHEJA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCSCC1=C(C=CC(=C1)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dimethyl [(4-methylphenyl)methylidene]propanedioate](/img/structure/B14601625.png)
![2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-bis[3-bromo-2,2-bis(bromomethyl)propoxy]-, 3,9-dioxide](/img/structure/B14601652.png)

![2-[Chloro(difluoro)methyl]-7-(methylsulfanyl)-4,6-dinitro-1H-benzimidazole](/img/structure/B14601665.png)

![2-[(4-Hydroxyphenyl)methyl]-3,4-dimethylpiperidin-3-ol](/img/structure/B14601670.png)








